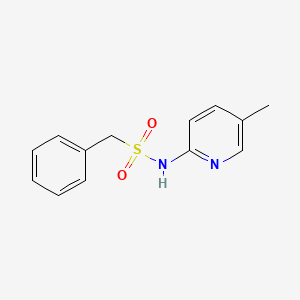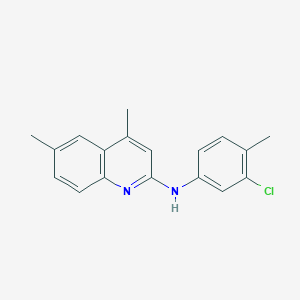
N-(3-chloro-4-methylphenyl)-4,6-dimethyl-2-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-4,6-dimethyl-2-quinolinamine belongs to the class of quinoline derivatives, which are known for their diverse chemical and pharmacological properties. Quinolines are nitrogen-containing heterocyclic compounds that have been studied extensively in organic chemistry and medicinal chemistry.
Synthesis Analysis
Quinoline derivatives, similar to N-(3-chloro-4-methylphenyl)-4,6-dimethyl-2-quinolinamine, are often synthesized through complex organic reactions. One such method involves the synthesis of nitroquinolines, which can undergo further reactions, such as nucleophilic substitution, to produce a variety of quinoline derivatives (Dyablo et al., 2015). Additionally, click chemistry approaches, involving 1,3-dipolar cycloaddition reactions, have been used to create quinoline derivatives with significant yields (Kategaonkar et al., 2010).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often analyzed using Density Functional Theory (DFT) and Time-Dependent DFT methods. These techniques provide insights into the optimized molecular structure, electronic properties, and spectral characterizations of quinoline compounds (Wazzan et al., 2016).
Chemical Reactions and Properties
Quinoline derivatives exhibit a range of chemical reactions, including nucleophilic substitutions and redox reactions. The presence of functional groups, such as chloro and methyl, influences their reactivity and interaction with other molecules (Fatma et al., 2015).
Physical Properties Analysis
The physical properties of quinoline derivatives, including their melting and boiling points, solubility, and crystalline structure, can be studied using techniques like X-ray diffraction and NMR spectroscopy. These properties are crucial in understanding the stability and applicability of these compounds in various fields (Deng et al., 2021).
Chemical Properties Analysis
Quinoline derivatives display a range of chemical properties, such as acidity/basicity, electrophilic and nucleophilic sites, and potential for forming various types of chemical bonds. Computational studies, like DFT calculations, play a significant role in predicting and understanding these properties (Faizi et al., 2018).
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4,6-dimethylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2/c1-11-4-7-17-15(8-11)13(3)9-18(21-17)20-14-6-5-12(2)16(19)10-14/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGFBWWWEPJMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C)NC3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-4,6-dimethylquinolin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(1S,5R)-6-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-3-benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5646130.png)
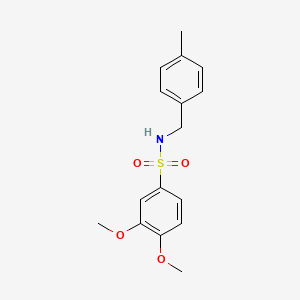


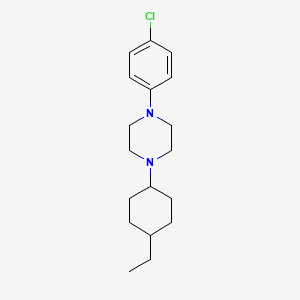

![1-[2-(2-methylphenoxy)ethyl]-2-imidazolidinethione](/img/structure/B5646181.png)
![2-methoxy-2-methyl-N-{rel-(3R,4S)-1-[(3-methyl-2-pyrazinyl)methyl]-4-propyl-3-pyrrolidinyl}propanamide hydrochloride](/img/structure/B5646185.png)
![(4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5646204.png)
![4-fluoro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5646205.png)
![5,6-dimethyl-2-{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}-3(2H)-pyridazinone](/img/structure/B5646225.png)
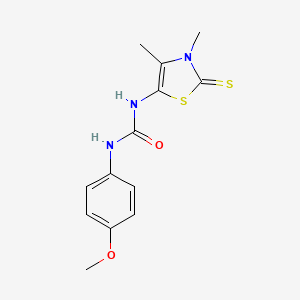
![3-(cyclopropylmethyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5646236.png)
